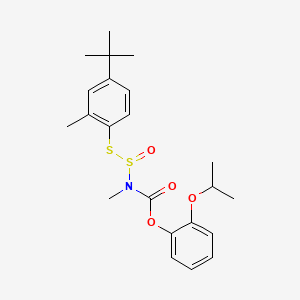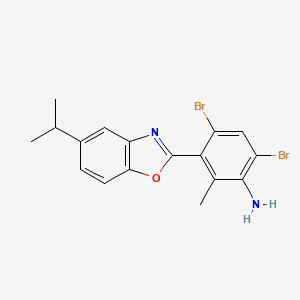![molecular formula C9H15N5O2 B13803291 n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide CAS No. 6944-11-2](/img/structure/B13803291.png)
n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide: is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide typically involves the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base. This reaction produces 2,5-diamino-4,6-dihydroxypyrimidine or its salt, which is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. The final step involves reacting 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and butylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition is achieved through the modulation of nuclear factor κB and other signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Aminopurine: A fluorescent nucleobase analog used in the study of nucleic acids.
Pemetrexed: A chemotherapy drug used in the treatment of cancer.
Methotrexate: Another chemotherapy agent with a similar pyrimidine structure.
Uniqueness: n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6944-11-2 |
|---|---|
Molekularformel |
C9H15N5O2 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N-[2-amino-4-(butylamino)-6-oxo-1H-pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C9H15N5O2/c1-2-3-4-11-7-6(12-5-15)8(16)14-9(10)13-7/h5H,2-4H2,1H3,(H,12,15)(H4,10,11,13,14,16) |
InChI-Schlüssel |
UFEJNWMMBKLGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=O)NC(=N1)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
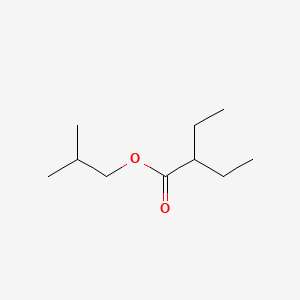
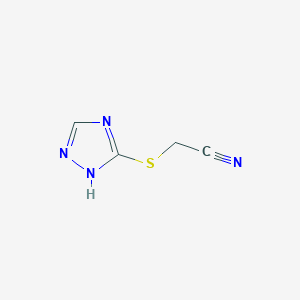
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
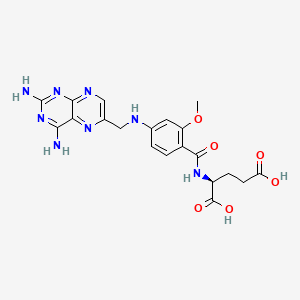
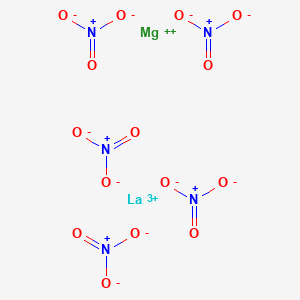
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
